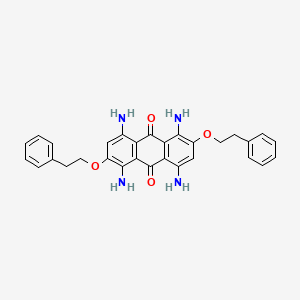
1,4,5,8-Tetraamino-2,6-bis(2-phenylethoxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,8-Tetraamino-2,6-diphenethoxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family This compound is characterized by its four amino groups and two phenethoxy groups attached to the anthracene-9,10-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2,6-diphenethoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the nitration of anthracene-9,10-dione to introduce nitro groups at the desired positions. This is followed by reduction of the nitro groups to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions. The phenethoxy groups can be introduced through nucleophilic substitution reactions using phenethoxy halides in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and automated systems for purification and isolation of the final product. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5,8-Tetraamino-2,6-diphenethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The anthraquinone core can be reduced to anthracene derivatives using reducing agents such as sodium borohydride.
Substitution: The phenethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Phenethoxy halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of anthracene derivatives.
Substitution: Formation of substituted anthraquinone derivatives.
Applications De Recherche Scientifique
1,4,5,8-Tetraamino-2,6-diphenethoxyanthracene-9,10-dione has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Biological Studies: Used as a fluorescent probe in biological imaging due to its strong fluorescence properties.
Industrial Applications: Employed in the synthesis of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 1,4,5,8-tetraamino-2,6-diphenethoxyanthracene-9,10-dione involves its interaction with biological macromolecules. In medicinal applications, it intercalates with DNA, disrupting the replication process and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The phenethoxy groups enhance its binding affinity and specificity towards target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,5,8-Tetraaminoanthraquinone: Similar in structure but lacks the phenethoxy groups, resulting in different chemical and biological properties.
2,6-Diphenethoxyanthracene-9,10-dione: Lacks the amino groups, affecting its reactivity and applications.
1,4-Diamino-2,3-diphenethoxyanthracene-9,10-dione: Contains fewer amino groups, leading to different electronic and steric properties.
Uniqueness
1,4,5,8-Tetraamino-2,6-diphenethoxyanthracene-9,10-dione is unique due to the presence of both amino and phenethoxy groups, which confer distinct electronic properties and reactivity. This combination makes it a versatile compound for various applications in materials science, medicinal chemistry, and industrial processes.
Propriétés
Numéro CAS |
83423-03-4 |
|---|---|
Formule moléculaire |
C30H28N4O4 |
Poids moléculaire |
508.6 g/mol |
Nom IUPAC |
1,4,5,8-tetraamino-2,6-bis(2-phenylethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C30H28N4O4/c31-19-15-21(37-13-11-17-7-3-1-4-8-17)27(33)25-23(19)30(36)26-24(29(25)35)20(32)16-22(28(26)34)38-14-12-18-9-5-2-6-10-18/h1-10,15-16H,11-14,31-34H2 |
Clé InChI |
LJRXFFPNNBNTBI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCOC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=CC(=C4N)OCCC5=CC=CC=C5)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



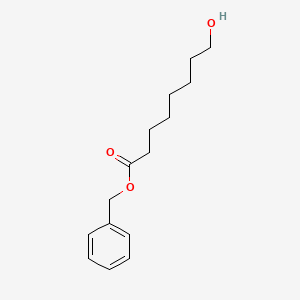

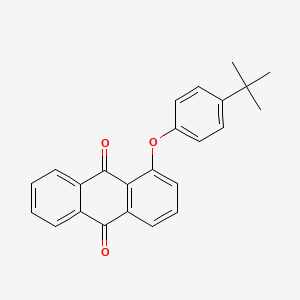

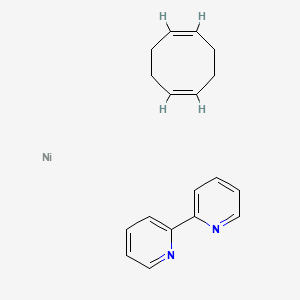
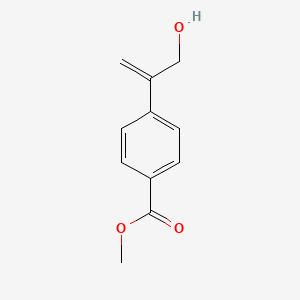
![[2,4'-Bipyridine]-5-carboxamide](/img/structure/B13128285.png)

![1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-7-chloroanthracene-9,10-dione](/img/structure/B13128289.png)

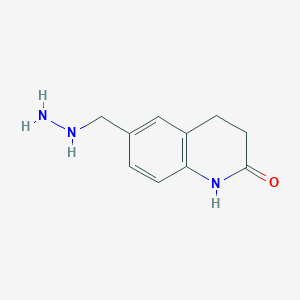
![16-oxaheptacyclo[16.11.0.02,14.04,12.06,11.020,28.021,26]nonacosa-1(18),2(14),3,6,8,10,12,19,21,23,25,28-dodecaene-5,15,17,27-tetrone](/img/structure/B13128317.png)

